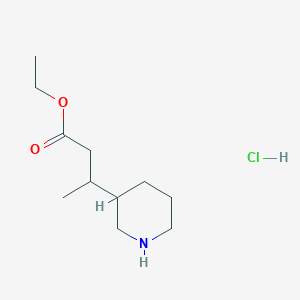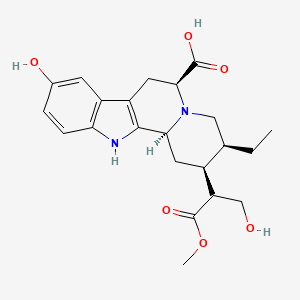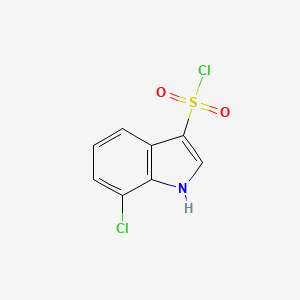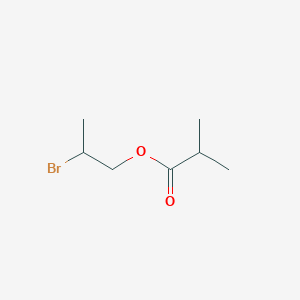
2-Bromopropyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropyl 2-methylpropanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester that finds applications in various fields of chemistry and industry. This compound is known for its reactivity and versatility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopropyl 2-methylpropanoate can be synthesized through the esterification of 2-bromopropanol with 2-methylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromopropyl 2-methylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted esters or alcohols, depending on the nucleophile used.
Elimination Reactions: Alkenes.
Reduction: Alcohols.
Scientific Research Applications
2-Bromopropyl 2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromopropyl 2-methylpropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylpropanoic acid
- 2-Bromo-2-methylpropane
- 2-Bromo-2-methylpropyl acetate
Uniqueness
2-Bromopropyl 2-methylpropanoate is unique due to its ester functionality combined with a bromine atom, making it a versatile intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it valuable in both research and industrial applications.
Properties
CAS No. |
110204-47-2 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromopropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)7(9)10-4-6(3)8/h5-6H,4H2,1-3H3 |
InChI Key |
WHQOSPSTIXWNGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


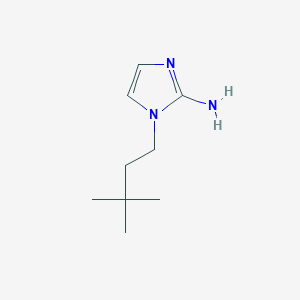
![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)

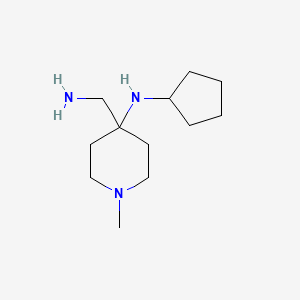
amine](/img/structure/B13069210.png)
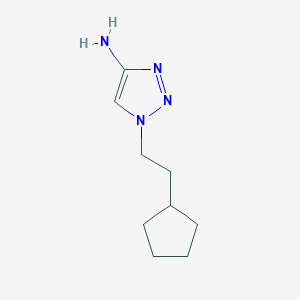
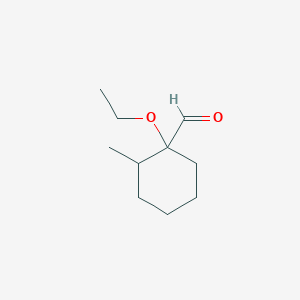
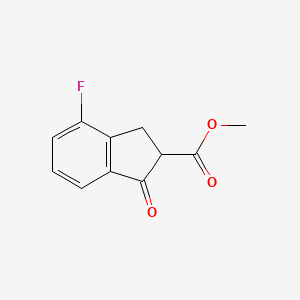
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
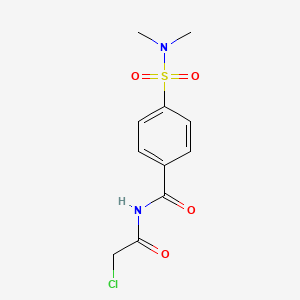
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
